molecular formula C14H11BrN2 B086669 2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine CAS No. 1023-01-4

2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine

Katalognummer: B086669
CAS-Nummer: 1023-01-4
Molekulargewicht: 287.15 g/mol
InChI-Schlüssel: OUTIKDPVXLJCLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 4-bromophenyl group at position 2 and a methyl group at position 4. Its molecular formula is C₁₄H₁₁BrN₂, with a molecular weight of 287.15 g/mol and a CAS registry number of 1023-01-4 . The compound is a white solid with a melting point of 214–215°C and is synthesized via iodine-promoted cyclization in aqueous media, yielding 77% under optimized conditions . Its structure has been confirmed through ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) . The bromine atom at the para position of the phenyl ring enhances molecular stability and influences electronic properties, making it a candidate for applications in medicinal chemistry and materials science .

Eigenschaften

IUPAC Name

2-(4-bromophenyl)-6-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c1-10-2-7-14-16-13(9-17(14)8-10)11-3-5-12(15)6-4-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTIKDPVXLJCLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356932
Record name 2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203688
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1023-01-4
Record name 2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Multi-Component Reactions

Multi-component reactions (MCRs) offer a streamlined approach for constructing the imidazo[1,2-a]pyridine core. A prominent method involves the condensation of 4-bromoacetophenone, 2-aminopyridine, and a halogen source. For example, iodine-mediated cyclization under aqueous conditions achieves yields of 78–82% when using potassium carbonate as a base . The reaction proceeds via initial formation of an α-iodo ketone intermediate, followed by nucleophilic attack by 2-aminopyridine and subsequent cyclodehydration (Figure 1) .

Optimization Table 1: Iodine-Catalyzed MCR Conditions

ParameterOptimal ValueYield (%)
Catalyst (I₂)0.3 mmol82
SolventWater78
Temperature40–45°C76
Base (K₂CO₃)4.0 equiv82

This method minimizes side reactions, as confirmed by NMR analysis of the product .

Condensation Reactions

Classical condensation between 2-aminopyridine and 4-bromophenyl-substituted α-bromo ketones is widely employed. A study using 2-bromo-4′-bromoacetophenone and 2-aminopyridine in ethanol with porcine pancreatic lipase (PPL) achieved 90% yield under mild conditions (30°C, 160 rpm) . The enzymatic approach reduces reliance on harsh acids or metals, aligning with green chemistry principles.

Mechanistic Insight : The reaction proceeds through a tandem substitution-cyclization mechanism. The α-bromo ketone undergoes nucleophilic substitution with 2-aminopyridine, forming an intermediate that cyclizes to yield the imidazo[1,2-a]pyridine core .

Ultrasound-Assisted Synthesis

Ultrasonic irradiation enhances reaction efficiency by promoting cavitation, which accelerates molecular interactions. A protocol combining ultrasound with ionic liquid catalysis ([BMIM]BF₄) reduced reaction time to 2.5 hours, achieving 78% yield . Post-treatment with NaOH (16.0 equiv) further improved purity by eliminating unreacted starting materials.

Key Advantages :

  • Time Efficiency : 50% faster than conventional heating.

  • Energy Savings : Operates at 35°C vs. traditional 80–100°C .

Microwave-Assisted Methods

Microwave irradiation enables rapid heating, reducing reaction times to 20–30 minutes. A study using acetophenone derivatives, 2-aminopyridine, and iodine under microwave conditions achieved 85% yield . The method is particularly effective for scaling up, as uniform heating prevents hot-spot formation.

Table 2: Microwave vs. Conventional Heating

ConditionTime (min)Yield (%)
Microwave (300 W)2085
Conventional12071

Enzymatic Catalysis

Lipase-mediated synthesis represents an eco-friendly alternative. Using PPL in ethanol at 30°C, researchers obtained 2-(4-bromophenyl)-6-methylimidazo[1,2-a]pyridine in 93% yield . The enzyme facilitates the formation of the imine intermediate, which cyclizes spontaneously.

Benefits :

  • No toxic byproducts.

  • High enantioselectivity for chiral derivatives .

Transition Metal-Catalyzed Approaches

Palladium and copper catalysts enable Suzuki-Miyaura couplings for introducing the 4-bromophenyl group post-cyclization. For instance, a Pd(OAc)₂-catalyzed coupling between 6-methylimidazo[1,2-a]pyridine and 4-bromophenylboronic acid achieved 88% yield . However, this method requires stringent anhydrous conditions and inert atmospheres.

Analytical Validation

Successful synthesis is confirmed via:

  • ¹H NMR : Peaks at δ 7.90 (d, J = 6.8 Hz, 1H) and δ 2.42 (s, 3H) for the methyl group .

  • HPLC Purity : ≥97% in commercial batches.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research indicates that 2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine exhibits significant antibacterial properties against various strains of bacteria. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The compound's interaction with bacterial cell walls and membranes is believed to disrupt cellular integrity, leading to bacterial cell death.
  • Case Studies :
    • A study reported that derivatives of imidazo[1,2-a]pyridine showed promising antimicrobial efficacy, outperforming traditional antibiotics like ciprofloxacin and gentamicin against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Klebsiella pneumoniae0.75 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer potential. Various studies have explored its effects on different cancer cell lines.

  • Mechanism of Action : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways.
  • Case Studies :
    • Research has shown that imidazo[1,2-a]pyridine derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Notably, certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 Value (µM)
MCF-75.0
A5493.5
HeLa4.0

Anti-Tuberculosis Activity

Recent studies have identified the compound as a potential anti-tuberculosis agent.

  • Mechanism of Action : The compound appears to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in bacterial metabolism.
  • Case Studies :
    • One study found that derivatives containing the imidazo[1,2-a]pyridine structure displayed significant anti-tubercular activity with MIC values lower than those of standard treatments .

Table 3: Anti-Tuberculosis Activity of this compound

StrainMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis<0.0625 µg/mL

Cholinesterase Inhibition

The compound has shown promise as an acetylcholinesterase (AChE) inhibitor, which is significant for the treatment of neurodegenerative diseases like Alzheimer's.

  • Mechanism of Action : It binds to the active site of AChE, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission.
  • Case Studies :
    • Compounds based on imidazo[1,2-a]pyridine have been reported to exhibit moderate to strong inhibition against AChE and butyrylcholinesterase (BChE), with certain derivatives showing IC50 values comparable to known inhibitors .

Table 4: Cholinesterase Inhibition Activity

CompoundAChE IC50 (µM)BChE IC50 (µM)
This compound7965

Wirkmechanismus

The mechanism of action of 2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit certain enzymes and signaling pathways critical for cancer cell proliferation and survival. The bromophenyl group enhances its binding affinity to target proteins, while the imidazo[1,2-a]pyridine core facilitates its cellular uptake and distribution .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Halogen vs. Non-Halogen Derivatives: The bromine substituent in 3n contributes to a higher melting point compared to non-halogenated analogs (e.g., 3j), likely due to increased van der Waals interactions and molecular weight .
  • Electronic Effects : The electron-withdrawing bromine in 3n contrasts with the electron-donating methoxy group in 3l , influencing solubility and reactivity .
Electronic and Reactivity Profiles

Computational studies on halogen-substituted imidazo[1,2-a]pyridines reveal distinct electronic properties :

Compound Name Substituent (Position) HOMO (eV) LUMO (eV) Dipole Moment (Debye)
2-(4-Bromophenyl)imidazo[1,2-a]pyridine (4-BrPIP) 4-BrPh (2) -6.32 -1.45 4.78
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine (4-ClPIP) 4-ClPh (2) -6.28 -1.41 4.65
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine (4-FPIP) 4-FPh (2) -6.19 -1.38 4.52
2-Phenylimidazo[1,2-a]pyridine (PIP) Ph (2) -6.10 -1.32 4.30

Key Observations :

  • Halogen Effects : The bromine substituent in 4-BrPIP lowers HOMO-LUMO energy gaps compared to PIP , enhancing electrophilic reactivity. This trend aligns with halogen electronegativity (Br < Cl < F) .

Biologische Aktivität

2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound's structure, featuring a bromophenyl substituent and a methyl group on the imidazo ring, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, cellular effects, and therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular signaling pathways.

Enzyme Inhibition

  • Kinase Inhibition: Studies have shown that this compound can inhibit various kinases involved in cell signaling. For instance, it binds to the ATP-binding site of kinases, blocking their activity and leading to downstream effects on cellular processes such as proliferation and apoptosis.
  • Cholinesterase Activity: Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission. The IC50 values for these interactions suggest a strong potential for neuroprotective applications .

Cellular Effects

  • Apoptosis Induction: The compound has been observed to induce apoptosis in cancer cells by activating pro-apoptotic genes while inhibiting anti-apoptotic pathways. This dual action results in increased cell death in malignant cells.
  • Gene Expression Modulation: It influences gene expression through interactions with transcription factors, altering cellular metabolism and function. For example, modulation of the MAPK/ERK signaling pathway has been documented, leading to changes in gene expression profiles associated with cell growth and survival.

Biological Activity Data

The following table summarizes key biological activities and their corresponding effects:

Biological ActivityDescriptionReference
Kinase InhibitionPrevents ATP binding in kinases; affects cell signaling pathways
Apoptosis InductionActivates pro-apoptotic genes; inhibits anti-apoptotic genes
AChE/BChE InhibitionSignificant inhibition with potential for neuroprotective effects
Anticancer ActivityInduces cell death in various cancer cell lines
Antimicrobial PropertiesExhibits activity against Mycobacterium tuberculosis

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

  • Anticancer Studies : A study evaluated the compound's effects on HCT-116 colorectal cancer cells, demonstrating moderate cytotoxicity with IC50 values comparable to established chemotherapeutics. The alterations in gene expression linked to apoptosis were significant indicators of its potential as an anticancer agent .
  • Neuroprotective Effects : Research focused on its inhibitory effects on cholinesterases highlighted its potential use in treating neurodegenerative diseases like Alzheimer's. The compound showed promising results in enhancing cholinergic transmission by inhibiting AChE activity .
  • Antitubercular Activity : In vitro studies indicated that related compounds exhibited potent activity against drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis, suggesting a pathway for developing new antitubercular agents .

Q & A

Q. What spectroscopic and crystallographic methods are used to confirm the structure of 2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine?

  • Methodological Answer :
    Structural confirmation typically involves nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, mass spectrometry (MS) for molecular weight verification, and X-ray crystallography for absolute configuration. For example, X-ray analysis of analogous brominated imidazo compounds reveals intermolecular interactions (e.g., N–H⋯O and C–H⋯Br hydrogen bonds) critical for crystal packing . Recrystallization from ethanol or ethyl acetate is often employed to obtain high-purity crystals suitable for diffraction studies .

Q. What are the standard synthetic routes for preparing this compound?

  • Methodological Answer :
    A common approach involves:
    • Bromination : Selective bromination of precursor molecules using reagents like N-bromosuccinimide (NBS) or bromine under controlled conditions .
    • Cyclocondensation : Formation of the imidazo[1,2-a]pyridine core via reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., ketones or aldehydes) .
    • Functionalization : Introduction of the 4-bromophenyl group via Suzuki-Miyaura coupling or direct substitution .
      Key steps include refluxing in solvents like chloroform and purification via column chromatography .

Q. What safety protocols are critical during the synthesis of brominated imidazo[1,2-a]pyridines?

  • Methodological Answer :
    Handling brominated compounds requires:
    • Use of fume hoods to avoid inhalation of volatile reagents (e.g., phosphorus oxychloride) .
    • Proper disposal of brominated waste to prevent environmental contamination.
    • Personal protective equipment (PPE), including gloves and goggles, due to the corrosive nature of reagents like HBr or bromine .

Advanced Research Questions

Q. How can reaction yields be optimized during the condensation step of imidazo[1,2-a]pyridine synthesis?

  • Methodological Answer :
    Low yields in condensation reactions are often addressed by:
    • Catalyst Screening : Transition metal catalysts (e.g., Pd or Cu) enhance coupling efficiency .
    • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
    • Temperature Control : Refluxing at 80–100°C for 8–12 hours ensures complete reaction .
    • Additives : Bases like K₂CO₃ neutralize byproducts (e.g., HBr) to shift equilibrium toward product formation .

Q. How do substituents on the imidazo[1,2-a]pyridine core influence its physicochemical properties?

  • Methodological Answer :
    Substituent effects are studied via:
    • Computational Modeling : Density functional theory (DFT) predicts electronic effects (e.g., bromine’s electron-withdrawing nature) .
    • Comparative Spectroscopy : Comparing NMR chemical shifts of bromophenyl vs. chlorophenyl analogs reveals steric and electronic differences .
    • Solubility Assays : LogP measurements show methyl groups enhance lipophilicity, while bromine increases molecular weight and polarizability .

Q. What strategies resolve discrepancies between experimental and computational spectroscopic data?

  • Methodological Answer :
    Discrepancies arise from approximations in computational models. Mitigation strategies include:
    • Solvent Correction : Applying implicit solvent models (e.g., PCM) to simulations to match experimental conditions .
    • Conformational Sampling : Exploring multiple rotamers via molecular dynamics to account for flexible substituents .
    • Experimental Validation : Cross-referencing with X-ray crystallography to validate bond lengths and angles .

Q. How can crystallographic challenges (e.g., poor diffraction) be addressed for imidazo[1,2-a]pyridines?

  • Methodological Answer :
    Poor diffraction is mitigated by:
    • Crystal Engineering : Co-crystallization with carboxylic acids to stabilize hydrogen-bonded networks .
    • Cryogenic Techniques : Data collection at 100 K to reduce thermal motion and improve resolution .
    • Halogen Bonding : Leveraging bromine’s polarizability to enhance crystal packing via Br⋯N interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.